![molecular formula C6H13N3 B13958658 2,7,9-Triazabicyclo[3.3.1]nonane CAS No. 501414-21-7](/img/structure/B13958658.png)
2,7,9-Triazabicyclo[3.3.1]nonane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,7,9-Triazabicyclo[331]nonane is a bicyclic compound characterized by the presence of three nitrogen atoms within its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,7,9-Triazabicyclo[3.3.1]nonane typically involves the cyclization of compounds containing the 2,4-bis(chloromethyl)piperidine moiety. One common method is the [4 + 4] self-condensation of β-formyl-β-nitroenamine in the presence of ammonium acetate . This reaction proceeds through intramolecular ring transformation, resulting in the formation of the desired bicyclic structure.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar reaction conditions could be adapted for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
2,7,9-Triazabicyclo[3.3.1]nonane undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of multiple nitrogen atoms and the strained bicyclic structure.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. Substitution reactions often involve halogenating agents such as chlorine or bromine .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield nitro derivatives, while reduction reactions can produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
2,7,9-Triazabicyclo[3.3.1]nonane has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 2,7,9-Triazabicyclo[3.3.1]nonane involves its interaction with molecular targets such as AMPA receptors. As a positive allosteric modulator, it enhances the activity of these receptors by binding to specific sites, thereby increasing the receptor’s response to its natural ligand . This modulation can lead to improved cognitive functions and memory.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,7,9-Tris(trifluoromethylsulfonyl)-3,7,9-triazabicyclo[3.3.1]nonane: This compound shares a similar bicyclic structure but contains trifluoromethylsulfonyl groups, which impart different chemical properties.
3,7-Diazabicyclo[3.3.1]nonane: Another related compound, which lacks one nitrogen atom compared to 2,7,9-Triazabicyclo[3.3.1]nonane, leading to different reactivity and applications.
Uniqueness
This compound is unique due to its specific arrangement of nitrogen atoms within the bicyclic framework. This structure imparts distinct chemical reactivity and potential for diverse applications in various scientific fields.
Eigenschaften
CAS-Nummer |
501414-21-7 |
|---|---|
Molekularformel |
C6H13N3 |
Molekulargewicht |
127.19 g/mol |
IUPAC-Name |
2,7,9-triazabicyclo[3.3.1]nonane |
InChI |
InChI=1S/C6H13N3/c1-2-8-6-4-7-3-5(1)9-6/h5-9H,1-4H2 |
InChI-Schlüssel |
GRWKYBSLMMNQIF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNC2CNCC1N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


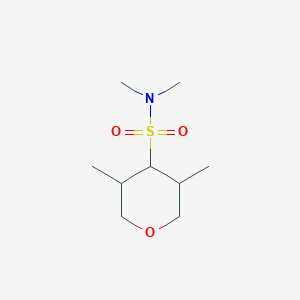
![3-Ethyl-3-[(octyloxy)methyl]oxetane](/img/structure/B13958600.png)
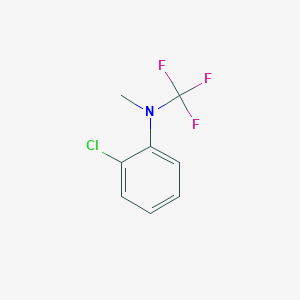
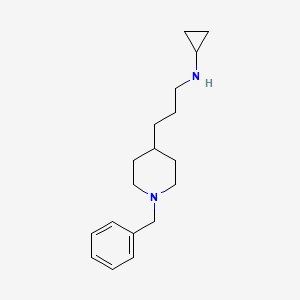
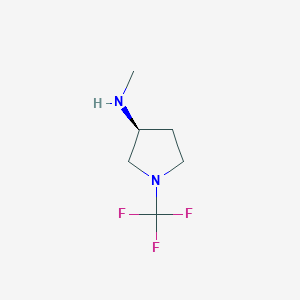
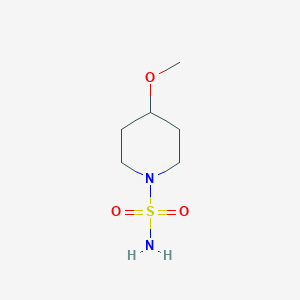
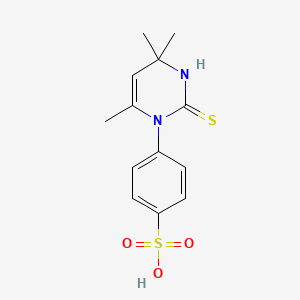
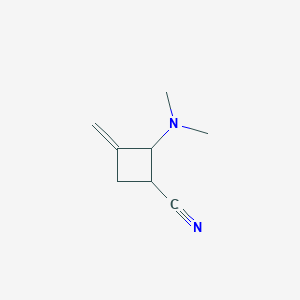
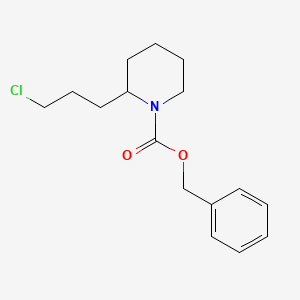
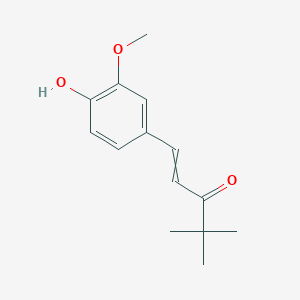
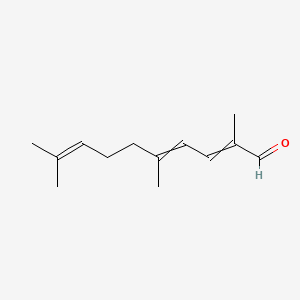
![1,4,5,7,8,9,10,10a-Octahydropyrido[1,2-a][1,4]diazepine](/img/structure/B13958666.png)
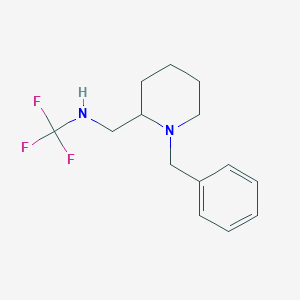
![8H-pyrimido[5,4-b][1,4]oxazine](/img/structure/B13958675.png)
